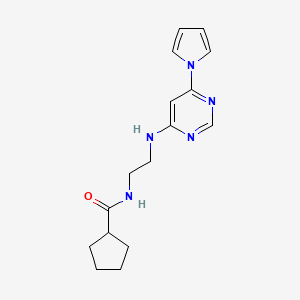

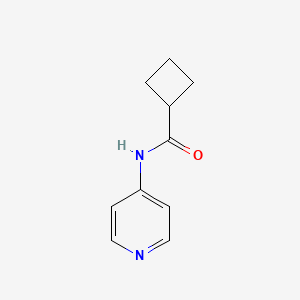

![molecular formula C11H15ClN2 B2605053 {3-Phenylbicyclo[1.1.1]pentan-1-yl}hydrazine hydrochloride CAS No. 1955547-99-5](/img/structure/B2605053.png)

{3-Phenylbicyclo[1.1.1]pentan-1-yl}hydrazine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

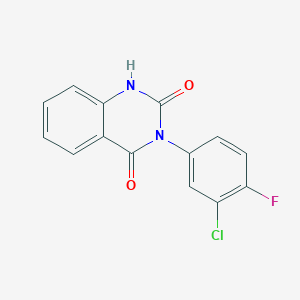

“{3-Phenylbicyclo[1.1.1]pentan-1-yl}hydrazine hydrochloride” is a chemical compound with the CAS Number: 83249-11-0 . It has a molecular weight of 195.69 . The IUPAC name for this compound is 3-phenylbicyclo[1.1.1]pentan-1-amine hydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13N.ClH/c12-11-6-10(7-11,8-11)9-4-2-1-3-5-9;/h1-5H,6-8,12H2;1H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 227-230°C .Scientific Research Applications

Environmental Monitoring and Safety

Hydrazine derivatives are utilized in developing sensors and probes for environmental monitoring due to their reactivity and specificity. A study demonstrated the use of a ratiometric fluorescent probe for detecting hydrazine in water samples, highlighting its low toxicity, high sensitivity, and applicability in environmental water systems (Zhu et al., 2019). Another investigation presented a method for determining hydrazine in wastewater using gas chromatography-tandem mass spectrometry after derivatization, offering a sensitive approach for industrial waste water analysis (Oh & Shin, 2017).

Bioimaging and Biomedical Applications

Hydrazine compounds are employed in bioimaging due to their ability to interact with biological molecules selectively. The development of a fluorescent probe for hydrazine detection in biological samples was reported, which could be used for imaging hydrazine in cells and zebrafish, demonstrating potential applications in biomedical research and diagnostics (Zhu et al., 2019).

Synthesis and Material Science

Hydrazine derivatives serve as key intermediates in the synthesis of complex organic compounds and materials. Research has outlined scalable synthetic routes for bicyclo[1.1.1]pentylamine derivatives via hydrohydrazination reactions, emphasizing improvements in scalability, yield, safety, and cost (Bunker et al., 2011). This illustrates the role of hydrazine derivatives in facilitating the development of novel materials and chemicals.

Antimicrobial and Anticancer Research

Novel hydrazine-containing compounds have been synthesized and evaluated for their antimicrobial and anticancer activities. A study presented a series of pyrazoles with potential growth regulatory and antimicrobial properties, indicating the utility of hydrazine derivatives in developing new therapeutic agents (Eliazyan et al., 2011). Additionally, compounds designed for antimicrobial activity showed promise against significant pathogens, suggesting their application in addressing antibiotic resistance (Dawoud et al., 2021).

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Mechanism of Action

Target of action

“{3-Phenylbicyclo[1.1.1]pentan-1-yl}hydrazine hydrochloride” is a hydrazine derivative. Hydrazines are often used in the synthesis of pharmaceuticals and agrochemicals due to their reactivity and versatility

Mode of action

The mode of action of “{3-Phenylbicyclo[11Hydrazine derivatives are known to be versatile intermediates in organic synthesis, participating in a variety of reactions .

Properties

IUPAC Name |

(3-phenyl-1-bicyclo[1.1.1]pentanyl)hydrazine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2.ClH/c12-13-11-6-10(7-11,8-11)9-4-2-1-3-5-9;/h1-5,13H,6-8,12H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGQSGYXXUWEDHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CC1(C2)NN)C3=CC=CC=C3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

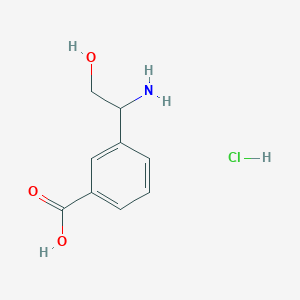

![N-[1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]prop-2-enamide](/img/structure/B2604971.png)

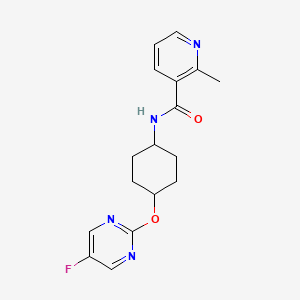

![N-(3-chlorobenzyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2604977.png)

![methyl 6-fluoro-4-[3-(trifluoromethyl)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide](/img/structure/B2604980.png)

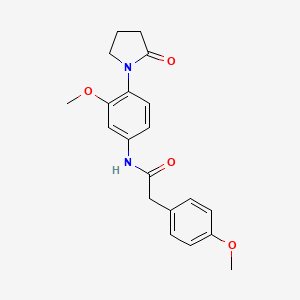

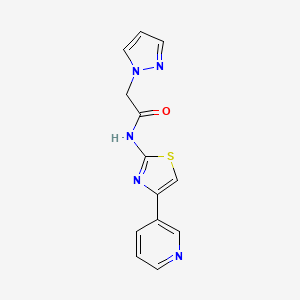

![5-((3,4-Difluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2604993.png)